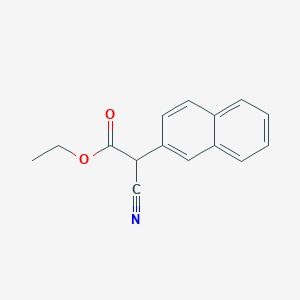

Ethyl 2-(2-Naphthyl)cyanoacetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13NO2 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

ethyl 2-cyano-2-naphthalen-2-ylacetate |

InChI |

InChI=1S/C15H13NO2/c1-2-18-15(17)14(10-16)13-8-7-11-5-3-4-6-12(11)9-13/h3-9,14H,2H2,1H3 |

InChI Key |

XSMRCCSZXYUQDE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 2 Naphthyl Cyanoacetate and Its Analogues

Direct Synthesis of Ethyl 2-(2-Naphthyl)cyanoacetate

The direct formation of the carbon-carbon bond between the naphthalene (B1677914) ring and the cyanoacetate (B8463686) moiety is a key strategy for synthesizing this compound. This can be achieved through several methods, including modern catalytic approaches and traditional alkylation reactions.

Nucleophilic Substitution and Coupling Reactions at the Alpha Carbon

The alpha carbon of ethyl cyanoacetate is activated by the adjacent cyano and ester groups, making it a potent nucleophile. This reactivity is exploited in reactions with electrophilic naphthalene derivatives.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-C bonds. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided search results, the general principle involves the reaction of a naphthalene derivative, such as 2-bromonaphthalene, with ethyl cyanoacetate in the presence of a palladium catalyst. The catalytic cycle would likely involve oxidative addition of the naphthyl halide to the palladium(0) species, followed by transmetalation or direct reaction with the enolate of ethyl cyanoacetate, and subsequent reductive elimination to yield the desired product. Palladium(II) catalysts are also known to facilitate cyclization reactions of unsaturated systems, demonstrating their versatility in C-C bond formation. nih.govnih.gov

A more traditional approach involves the alkylation of ethyl cyanoacetate with a suitable naphthyl electrophile. This typically involves the use of a strong base to deprotonate ethyl cyanoacetate, generating a carbanion that then attacks the electrophilic naphthyl species. For instance, the reaction of ethyl cyanoacetate with 2-naphthylmethyl bromide in the presence of a base like sodium ethoxide would yield ethyl 2-(2-naphthylmethyl)cyanoacetate, a close analog of the target compound. The general applicability of alkylating ethyl cyanoacetate with various halides has been demonstrated. researchgate.netchemprob.org

Synthesis of Naphthyl-Containing Derivatives Utilizing Ethyl Cyanoacetate as a Precursor

Ethyl cyanoacetate is a versatile building block for the synthesis of more complex molecules containing a naphthalene ring. One of the most common and efficient methods for this is the Knoevenagel condensation.

Knoevenagel Condensation with Naphthyl Aldehydes (yielding α,β-unsaturated esters)

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. arkat-usa.org When ethyl cyanoacetate reacts with a naphthyl aldehyde, such as 2-naphthaldehyde (B31174), it yields an α,β-unsaturated ester, specifically ethyl 2-cyano-3-(2-naphthyl)acrylate. rsc.org This reaction is often catalyzed by a weak base.

This condensation is a cornerstone reaction for creating carbon-carbon double bonds and has been extensively studied with various catalysts and reaction conditions. nih.govrsc.orgorganic-chemistry.orgresearchgate.net The resulting α,β-unsaturated esters are valuable intermediates for the synthesis of a wide range of compounds. For example, ethyl 2-cyano-3,3-diphenylacrylate is prepared via a similar condensation reaction. google.comgoogle.com

The following table summarizes the Knoevenagel condensation of various aldehydes with ethyl cyanoacetate, demonstrating the versatility of this reaction.

| Aldehyde | Catalyst/Conditions | Product | Yield (%) |

| Benzaldehyde (B42025) | Triphenylphosphine, solvent-free, microwave | Ethyl (E)-2-cyano-3-phenylacrylate | 95 |

| 4-Nitrobenzaldehyde | DABCO, [HyEtPy]Cl–H₂O, 50°C | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | 99 |

| 4-Chlorobenzaldehyde | Triphenylphosphine, solvent-free, microwave | Ethyl (E)-2-cyano-3-(4-chlorophenyl)acrylate | 98 |

| 2-Naphthaldehyde | Not specified | Ethyl 2-cyano-3-(2-naphthyl)acrylate | Not specified |

| 4-(Dimethylamino)benzaldehyde | Dicationic dimethyl phosphate (B84403) ionic liquids | Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate | Not specified |

This table is generated based on data from multiple sources. arkat-usa.orgrsc.orgnih.govorganic-chemistry.org

Multicomponent Reactions (MCRs) for Incorporating Naphthyl and Cyanoacetate Units

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. fardapaper.ir These reactions, where three or more reactants combine in a one-pot process to form a product that contains the essential parts of all starting materials, are particularly well-suited for the synthesis of complex molecules like those incorporating naphthyl and cyanoacetate moieties. fardapaper.ir

Three-Component Reactions

Three-component reactions are a cornerstone of MCRs. A notable example involves the one-pot reaction of 2-aminopyridine, ethyl cyanoacetate, and substituted aldehydes, which can be facilitated by ultrasound irradiation in an aqueous medium with morpholine (B109124) as a catalyst. researchgate.net This method provides a green platform for the synthesis of 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives. researchgate.net

Another significant three-component reaction is the synthesis of 1-amidoalkyl-2-naphthols. This involves the condensation of β-naphthol, aromatic aldehydes, and various amides. arabjchem.org Tannic acid has been explored as a biodegradable catalyst for this reaction, which can be performed under solvent-free conditions using thermal or microwave irradiation techniques. arabjchem.org This approach is advantageous due to its short reaction times and good to excellent yields. arabjchem.org

The Knoevenagel condensation, a fundamental reaction in organic synthesis, can also be carried out as a three-component reaction. For instance, the condensation of various aromatic and heterocyclic aldehydes with active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate can be effectively catalyzed by a post-sulfonated magnetic cellulose (B213188) nanocomposite in water. rsc.org This method has been successfully applied to a range of aldehydes, including 1-naphthaldehyde (B104281), which produced the desired products in high yields (95-96%). rsc.org

The following table summarizes the key aspects of these three-component reactions:

| Reactants | Catalyst | Conditions | Product Type | Yield (%) |

| 2-Aminopyridine, Ethyl Cyanoacetate, Aldehydes | Morpholine | Ultrasound, Aqueous | 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives | - |

| β-Naphthol, Aldehydes, Amides | Tannic Acid | Solvent-free, Thermal/Microwave | 1-Amidoalkyl-2-naphthols | Good to Excellent |

| Aldehydes, Malononitrile/Ethyl Cyanoacetate | Magnetic Cellulose Nanocomposite | Water | α,β-Unsaturated esters and nitriles | 95-98 |

Cascade and Tandem Processes

Cascade and tandem reactions, where multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates, offer a powerful strategy for the rapid construction of complex molecular architectures. These processes are particularly relevant for synthesizing heterocyclic compounds incorporating naphthyl and cyanoacetate units.

One such example is the synthesis of dihydropyridinecarbonitriles. This involves the reaction of 3-aryl-1-(2-naphthyl)prop-2-en-1-ones with ethyl cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297). researchgate.netresearchgate.net The starting chalcones themselves are synthesized in a one-pot reaction of 2-acetylnaphthalene, an aromatic aldehyde, and ethyl cyanoacetate. researchgate.net

Another notable cascade reaction is the synthesis of polyfunctional pyridine (B92270) derivatives starting from malononitrile and ethyl cyanoacetate. researchgate.net Additionally, the reaction of a thieno[2,3-c]pyridazine (B12981257) derivative with ethyl cyanoacetate in the presence of ammonium acetate leads to the formation of the predicted heterocyclic products. researchgate.net

Five-component reactions (5CRs) represent a more complex and highly convergent approach. For example, a reaction involving two equivalents of aryl aldehydes and substituted cyanoacetates with one equivalent of nitromethane, promoted by triethylamine, yields densely functionalized cyclohexene (B86901) β-aminoesters. mdpi.com The mechanism involves a sequence of Knoevenagel condensations and Michael additions. mdpi.com

The table below details some of these cascade and tandem processes:

| Reaction Type | Reactants | Catalyst/Reagent | Product |

| Tandem | 3-Aryl-1-(2-naphthyl)prop-2-en-1-ones, Ethyl Cyanoacetate | Ammonium Acetate | Dihydropyridinecarbonitriles |

| Cascade | Malononitrile, Ethyl Cyanoacetate | - | Polyfunctional Pyridine Derivative |

| Cascade | Thieno[2,3-c]pyridazine derivative, Ethyl Cyanoacetate | Ammonium Acetate | Heterocyclic Product |

| 5CR | Aryl Aldehydes, Substituted Cyanoacetates, Nitromethane | Triethylamine | Functionalized Cyclohexene β-aminoesters |

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly being integrated into the design and optimization of synthetic routes to minimize environmental impact. This includes the use of alternative energy sources like microwaves and ultrasound, as well as the implementation of solvent-free reaction conditions.

Microwave-Assisted Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netpsu.edu

A key application is the microwave-assisted synthesis of 2-cyano-N-(4-methoxyphenyl)acetamide, which is achieved by irradiating p-anisidine (B42471) and ethyl cyanoacetate in trichlorobenzene, resulting in a 90% yield. researchgate.netresearchgate.net Microwave heating has also been successfully employed in the Stobbe condensation of diethyl succinate (B1194679) with dimethoxybenzaldehydes using potassium tert-butoxide, a key step in the synthesis of certain 2-naphthamide (B1196476) derivatives. nih.gov

Furthermore, a simple and efficient two-step microwave-assisted method has been developed for the synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, an important intermediate for various pharmaceutical compounds. researchgate.net This method significantly reduces the reaction time and number of steps compared to the traditional Grohe-Heitzer reaction. researchgate.net The hydrolysis of ethyl cinnamates, obtained from a microwave-assisted Horner-Wadsworth-Emmons reaction, can also be efficiently carried out under microwave irradiation. nih.gov

The following table highlights some examples of microwave-assisted syntheses:

| Reactants | Product | Conditions | Yield (%) |

| p-Anisidine, Ethyl Cyanoacetate | 2-Cyano-N-(4-methoxyphenyl)acetamide | Trichlorobenzene, Microwave | 90 |

| Diethyl Succinate, Dimethoxybenzaldehydes | (Dimethoxyphenyl)-3-(ethoxycarbonyl)but-3-enoic acid derivatives | t-BuOK, t-BuOH, Microwave | - |

| - | Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | Two-step, Microwave | - |

| Ethyl Cinnamates | Potassium Cinnamate | K2CO3, EtOH, Microwave | 73-98 |

Ultrasound-Enhanced Reactions

Ultrasound irradiation is another green technology that can enhance reaction rates and yields in organic synthesis. The phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, is responsible for the observed rate enhancements.

Ultrasound has been effectively used in the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes through the condensation of various aldehydes with 2-naphthol (B1666908). nih.gov Using a solid acid catalyst, P(4-VPH)HSO4, in ethanol (B145695) under ultrasound irradiation, the desired products were obtained in good yields (87-97%) within a short reaction time of 20 minutes. nih.gov Another efficient method utilizes BF3.SiO2 as a reusable catalyst under sonication, affording the xanthene derivatives in 85-98% yield within 6 minutes. nih.gov

One-pot multicomponent reactions for the synthesis of 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine and its derivatives have also been successfully carried out under ultrasonic irradiation, offering a modern and green platform for these syntheses. researchgate.net Additionally, nano magnetite (Fe3O4) has been shown to be an efficient catalyst for the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and 1-(α-amido alkyl)-2-naphthol under ultrasound irradiation. oiccpress.com

Here is a summary of some ultrasound-enhanced reactions:

| Reactants | Catalyst | Conditions | Product | Yield (%) |

| Aldehydes, 2-Naphthol | P(4-VPH)HSO4 | Ethanol, Ultrasound | 14-Aryl-14H-dibenzo[a,j]xanthenes | 87-97 |

| Aldehydes, 2-Naphthol | BF3.SiO2 | Ultrasound | 14-Aryl-14H-dibenzo[a,j]xanthenes | 85-98 |

| 2-Aminopyridine, Ethyl Cyanoacetate, Aldehydes | Morpholine | Aqueous, Ultrasound | 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives | - |

| - | Nano Magnetite (Fe3O4) | Ultrasound | 1-(Aryl(piperidin-1-yl)methyl)naphthalene-2-ol and 1-(α-Amido alkyl)-2-naphthol | - |

Solvent-Free Reaction Conditions

Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and the use of often hazardous organic solvents.

The synthesis of 1-amidoalkyl-2-naphthols via the condensation of 2-naphthol, aromatic aldehydes, and amides can be efficiently carried out under solvent-free conditions using tannic acid as a catalyst. arabjchem.org This method is effective under both thermal and microwave conditions. arabjchem.org

Similarly, the synthesis of various xanthene derivatives by reacting aldehydes with 2-naphthol has been achieved under solvent-free conditions at room temperature, utilizing ultrasound irradiation and a heterogeneous solid acid catalyst, N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate (B86663) (NSPVPHS). nih.gov

The Knoevenagel condensation of various aldehydes with malononitrile and ethyl cyanoacetate has also been demonstrated under solvent-free conditions, showcasing the broad applicability of this green approach. rsc.org

The table below provides examples of solvent-free reactions:

| Reactants | Catalyst | Conditions | Product |

| 2-Naphthol, Aldehydes, Amides | Tannic Acid | Thermal/Microwave, Solvent-free | 1-Amidoalkyl-2-naphthols |

| Aldehydes, 2-Naphthol | NSPVPHS | Ultrasound, Solvent-free, Room Temperature | Xanthene derivatives |

| Aldehydes, Malononitrile/Ethyl Cyanoacetate | - | Solvent-free | α,β-Unsaturated esters and nitriles |

Catalysis with Ionic Liquids and Sustainable Media

The quest for environmentally benign chemical processes has propelled the exploration of ionic liquids (ILs) and other sustainable media as alternatives to volatile organic compounds in the synthesis of α,β-unsaturated cyanoesters like this compound. These green approaches to the Knoevenagel condensation often lead to improved reaction rates, higher yields, and simplified product isolation and catalyst recycling.

Ionic liquids, which are salts with melting points below 100 °C, have been extensively studied as both catalysts and solvents for the Knoevenagel condensation. aston.ac.uk Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive for green chemistry applications. scielo.org.mx Research has shown that the structure of both the cation and anion of the ionic liquid can significantly influence its efficiency in promoting the reaction. aston.ac.uk

One notable system involves the use of a hydroxyl-functionalized ionic liquid, N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), in conjunction with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. nih.govrsc.org This composite system, particularly when mixed with water, has proven highly effective for the condensation of various aromatic aldehydes with ethyl cyanoacetate. The presence of the hydroxyl group on the ionic liquid's cation is believed to play a crucial role by forming a hydrogen bond with the carbonyl group of the aldehyde, thereby enhancing its reactivity. nih.gov This catalytic system is not only efficient, affording excellent yields in short reaction times, but also recyclable, showing no significant loss of activity after being reused multiple times. nih.gov

The reaction between various aromatic aldehydes and ethyl cyanoacetate was tested using this system at 50 °C, consistently resulting in high yields. nih.gov

Table 1: DABCO-Catalyzed Knoevenagel Condensation in [HyEtPy]Cl–H₂O nih.gov

| Aldehyde | Product Yield (%) | Reaction Time (min) |

|---|---|---|

| 4-Nitrobenzaldehyde | 99% | 5 |

| 4-Chlorobenzaldehyde | 98% | 15 |

| 2,4-Dichlorobenzaldehyde | 99% | 10 |

| 4-Cyanobenzaldehyde | 99% | 10 |

| 4-Methoxybenzaldehyde | 92% | 30 |

| 2-Naphthaldehyde | 95% | 25 |

Imidazolium-based ionic liquids have also been successfully employed to promote the Knoevenagel condensation. aston.ac.uk For instance, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]+[BF4]¯) and other similar structures have been shown to facilitate the reaction between benzaldehyde and ethyl cyanoacetate at room temperature without any other catalysts. aston.ac.uk The efficiency, however, varies significantly with the specific structure of the ionic liquid. A notable decrease in catalytic activity was observed when the acidic C-2 proton of the imidazolium (B1220033) ring was replaced with a methyl group, suggesting the cation's active participation in the reaction mechanism. aston.ac.uk

Further advancing the use of functionalized ILs, diisopropylethylammonium acetate (DIPEAc) has been utilized as an efficient and reusable catalyst for the synthesis of cyanoacrylates. scielo.org.mx This method is characterized by short reaction times, a broad substrate scope, and high yields. The proposed mechanism suggests that the cation activates the aldehyde's carbonyl group via hydrogen bonding, while the acetate anion acts as a base to deprotonate the ethyl cyanoacetate, forming the reactive carbanion. scielo.org.mx

Table 2: Knoevenagel Condensation Catalyzed by DIPEAc scielo.org.mx

| Aldehyde | Product Yield (%) |

|---|---|

| 4-Methoxybenzaldehyde | 96% |

| 4-(Benzyloxy)benzaldehyde | 93% |

| 4-Methylbenzaldehyde | 92% |

| 4-Chlorobenzaldehyde | 95% |

| Furan-2-carbaldehyde | 95% |

Beyond ionic liquids, other sustainable media and catalytic systems are being developed. For example, ellagic acid-bonded magnetic nanoparticles (nano-Fe₃O₄@EA) have been reported as an effective, heterogeneous catalyst for the base-free Knoevenagel condensation, offering advantages such as high yields, short reaction times, and simple magnetic separation for reuse. oiccpress.com

These examples underscore a significant trend towards replacing traditional synthetic protocols with more sustainable methodologies. The use of ionic liquids and other green media not only provides an eco-friendly pathway for the synthesis of this compound and its analogues but also offers significant practical advantages in terms of reaction efficiency and catalyst reusability. scielo.org.mxnih.gov

Reactivity Profiles and Mechanistic Investigations of Ethyl 2 2 Naphthyl Cyanoacetate

Reactivity of the Activated Methylene (B1212753) Group

The single proton on the α-carbon of Ethyl 2-(2-Naphthyl)cyanoacetate is acidic due to the resonance stabilization of the resulting carbanion by both the cyano and the ester groups. This allows it to act as a nucleophile in various carbon-carbon bond-forming reactions. However, the large steric profile of the 2-naphthyl group often dictates the feasibility and outcome of these reactions.

The Michael addition is a nucleophilic addition of a carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). ewadirect.commasterorganicchemistry.comlibretexts.org The activated methine in this compound allows it to serve as a Michael donor after deprotonation by a suitable base. The general mechanism involves the formation of a resonance-stabilized enolate, which then attacks the β-carbon of the activated alkene. masterorganicchemistry.com

While theoretically possible, the use of this compound as a Michael donor is not widely documented, likely due to the significant steric hindrance imposed by the 2-naphthyl group. This steric bulk can impede the approach of the nucleophile to the Michael acceptor. In contrast, the less substituted ethyl cyanoacetate (B8463686) is commonly used in Michael additions. lumenlearning.comchempedia.info For instance, the reaction of ethyl cyanoacetate with chalcones (1,3-diphenyl-2-propen-1-one) in the presence of a base is a well-established method for synthesizing 1,5-dicarbonyl compounds.

A plausible, though sterically hindered, Michael addition involving this compound is presented below.

Table 1: Hypothetical Michael Addition with this compound

| Michael Acceptor | Base | Product |

| Methyl vinyl ketone | Sodium ethoxide | Ethyl 2-cyano-2-(2-naphthyl)-5-oxohexanoate |

| Acrylonitrile | Potassium tert-butoxide | Ethyl 4,4-dicyano-4-(2-naphthyl)butanoate |

| Diethyl maleate | DBU | Triethyl 2-cyano-2-(2-naphthyl)ethane-1,1,2-tricarboxylate |

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The active hydrogen component must have protons acidic enough to be deprotonated by a mild base. wikipedia.org

Ethyl cyanoacetate is a classic substrate for Knoevenagel condensations, reacting readily with a wide range of aldehydes and ketones. rsc.orgmdpi.comscielo.org.mx For example, it undergoes condensation with naphthofuran-2-carbaldehyde in the presence of a base catalyst. jocpr.com

However, for this compound, its participation as the active methylene component in a Knoevenagel condensation is structurally disfavored. The compound possesses only a single, sterically hindered acidic proton (a methine proton) rather than the two protons of a methylene group typically required for the characteristic dehydration step of the Knoevenagel condensation. The initial adduct formed from the addition of the this compound carbanion to a carbonyl group cannot be easily eliminated to form a C=C double bond without cleavage of a C-C bond. Therefore, it is not a suitable substrate for a classical Knoevenagel condensation.

Despite its limitations in classical Knoevenagel condensations, this compound can participate in other types of condensation reactions, particularly multicomponent reactions that lead to the synthesis of complex heterocyclic systems. One notable example is the Hantzsch pyridine (B92270) synthesis, where a β-ketoester, an aldehyde, and a nitrile-containing compound react to form dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines.

Research has shown that derivatives of ethyl cyanoacetate are valuable in synthesizing functionalized pyridines. For example, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate has been synthesized in a one-pot reaction involving 1-naphthaldehyde (B104281), ethyl acetoacetate (B1235776), and methyl 2-cyanoacetate with ammonium (B1175870) acetate (B1210297) as the catalyst. The proposed mechanism involves an initial Knoevenagel-type condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization.

By analogy, this compound could potentially be used in similar multicomponent reactions to generate highly substituted pyridine scaffolds. For instance, its reaction with chalcones (α,β-unsaturated ketones) in the presence of ammonium acetate can yield highly functionalized dihydropyridinecarbonitriles. This reaction proceeds via an initial Michael addition of the cyanoacetate, followed by condensation with ammonia (B1221849) (from ammonium acetate) and cyclization. A related synthesis involves reacting 3-aryl-1-(2-naphthyl)prop-2-en-1-ones with ethyl cyanoacetate in refluxing ethanol (B145695) with ammonium acetate as a catalyst to produce dihydropyridinecarbonitriles. researchgate.net

Table 2: Synthesis of a Dihydropyridine Derivative

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

| This compound | 3-Phenyl-1-(p-tolyl)prop-2-en-1-one | Ammonium Acetate / Ethanol | Ethyl 2-(2-naphthyl)-6-phenyl-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate-5-carbonitrile |

Transformations Involving the Nitrile Functionality

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo several important transformations, including hydrolysis, amidation, and reduction.

The hydrolysis of nitriles is a common method for preparing carboxylic acids. The reaction can be catalyzed by either acid or base and typically requires heating. libretexts.orgyoutube.com The hydrolysis proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled, milder conditions. lumenlearning.comyoutube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄), the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. libretexts.org A subsequent nucleophilic attack by water leads to an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid and an ammonium salt. libretexts.org In the case of this compound, the final product would be 2-(2-naphthyl)malonic acid monoethyl ester.

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbon of the nitrile. libretexts.org Protonation by water forms an imidic acid, which tautomerizes to the amide. The amide is then further hydrolyzed to a carboxylate salt. Ammonia is liberated during this process. libretexts.org Acidification of the reaction mixture in a separate step is required to obtain the final carboxylic acid. savemyexams.com

Partial hydrolysis to the amide, 2-cyano-2-(2-naphthyl)acetamide, can be achieved by using milder reaction conditions. libretexts.org

Table 3: Hydrolysis and Amidation of this compound

| Reaction | Reagents and Conditions | Intermediate Product | Final Product |

| Amidation | Conc. H₂SO₄, controlled temp. | 2-(2-Naphthyl)malonamic acid ethyl ester | - |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, reflux | 2-(2-Naphthyl)malonamic acid ethyl ester | 2-(2-Naphthyl)malonic acid monoethyl ester & Ammonium salt |

| Alkaline Hydrolysis | NaOH(aq), reflux; then H₃O⁺ | 2-(2-Naphthyl)malonamic acid ethyl ester | 2-(2-Naphthyl)malonic acid monoethyl ester & Ammonia |

The nitrile group can be reduced to a primary amine using various reducing agents. ucalgary.ca The choice of reagent is crucial, especially given the presence of the reducible ester group in this compound.

Strong Reducing Agents: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the nitrile and the ester functionalities. libretexts.orgresearchgate.net The reaction with LiAlH₄ in a solvent like diethyl ether, followed by an aqueous workup, would convert the nitrile to a primary amine and the ester to a primary alcohol, yielding 2-(aminomethyl)-2-(2-naphthyl)ethanol. During the reaction, a hydride ion attacks the electrophilic carbon of the nitrile, and after a second hydride addition, a dianion is formed which is protonated during workup to give the amine. libretexts.org

Catalytic Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like palladium, platinum, or Raney nickel) is another common method for nitrile reduction. researchgate.net These conditions can often be chosen to selectively reduce the nitrile while leaving the ester group intact, although high pressures and temperatures might also reduce the ester. Raney nickel is often effective for the selective reduction of nitriles. researchgate.net This selective reduction would yield ethyl 2-(aminomethyl)-2-(2-naphthyl)acetate.

Table 4: Reduction of this compound

| Reducing Agent | Solvent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether | Reflux, then H₃O⁺ workup | 2-(Aminomethyl)-2-(2-naphthyl)ethanol |

| H₂ / Raney Nickel | Ethanol | Elevated pressure and temperature | Ethyl 2-(aminomethyl)-2-(2-naphthyl)acetate |

| H₂ / Palladium on Carbon (Pd/C) | Ethanol | High pressure | Potential mixture of amine and alcohol products |

| Diisopropylaminoborane | - | Catalytic LiBH₄ | Ethyl 2-(aminomethyl)-2-(2-naphthyl)acetate organic-chemistry.org |

Cyclization Reactions in Heterocyclic Formation

The presence of the active methylene group, flanked by both the nitrile and the ester functionalities, makes this compound an excellent substrate for various cyclization reactions, leading to the formation of diverse heterocyclic systems. These reactions often proceed through a sequence of condensation, addition, and cyclization steps.

One of the most notable applications of this compound in heterocyclic synthesis is the Gewald reaction . This multicomponent reaction typically involves the condensation of an α-methylene-active nitrile, an aldehyde or ketone, and elemental sulfur in the presence of a base. arkat-usa.orgnih.gov When this compound is employed, it can react with a ketone and sulfur to produce highly substituted 2-aminothiophenes. umich.edu The reaction is valued for its operational simplicity and its ability to construct the thiophene (B33073) ring in a single step. nih.gov

Another significant pathway to heterocycles involves the Michael addition of this compound to α,β-unsaturated compounds. chempedia.infolibretexts.org For instance, its reaction with chalcones (1,3-diaryl-2-propen-1-ones) can lead to the formation of various heterocyclic structures. The initial Michael addition of the carbanion derived from this compound to the chalcone (B49325) is followed by an intramolecular cyclization. Depending on the reaction conditions and the other reactants present, this can lead to the synthesis of substituted pyridines or pyrans. chempedia.info For example, the reaction of 3-aryl-1-(2-naphthyl)prop-2-en-1-ones with ethyl cyanoacetate in the presence of ammonium acetate yields dihydropyridinecarbonitriles. researchgate.net

The synthesis of pyridine derivatives is a common outcome of cyclization reactions involving this compound. ekb.egresearchgate.netresearchgate.netbaranlab.org Multi-component reactions, often involving an aldehyde, this compound, and a nitrogen source like ammonium acetate, can afford highly functionalized pyridines. sciforum.net These reactions are believed to proceed through an initial Knoevenagel condensation, followed by a series of addition and cyclization steps. beilstein-journals.org

Furthermore, this compound is a key precursor in the synthesis of pyrazole (B372694) derivatives . thieme-connect.comnih.govorganic-chemistry.org The synthesis of pyrazoles often involves the reaction of a β-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. google.commdpi.com In this context, derivatives of this compound can be transformed into intermediates that cyclize with hydrazines to form the pyrazole ring.

The following table summarizes some of the heterocyclic systems synthesized from this compound and the general reaction types involved.

| Heterocyclic System | General Reaction Type | Key Reactants |

| 2-Aminothiophenes | Gewald Reaction | Ketone, Elemental Sulfur |

| Pyridines | Multi-component Reaction | Aldehyde, Ammonium Acetate |

| Pyrazoles | Cyclocondensation | Hydrazine derivatives |

| Pyrans | Michael Addition/Cyclization | α,β-Unsaturated Ketone |

Reactions of the Ester Moiety

The ethyl ester group in this compound provides another site for chemical modification, allowing for its conversion into other functional groups such as different esters, carboxylic acids, and amides.

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. nih.gov This reaction is typically catalyzed by an acid or a base. For this compound, transesterification can be used to synthesize a variety of other 2-(2-naphthyl)cyanoacetate esters. google.comscielo.br This transformation is useful for modifying the physical and chemical properties of the molecule, which can be advantageous in subsequent synthetic steps or for the final properties of a target molecule. The general reaction is as follows:

This compound + R-OH ⇌ Alkyl/Aryl 2-(2-Naphthyl)cyanoacetate + Ethanol

The reaction is reversible, and to drive it towards the desired product, the ethanol formed is often removed from the reaction mixture.

Hydrolysis to Carboxylic Acids

The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(2-naphthyl)cyanoacetic acid, under either acidic or basic conditions. libretexts.org

Acid Hydrolysis: Heating this compound with a dilute acid, such as hydrochloric acid, will yield the carboxylic acid and ethanol. libretexts.org

Alkaline Hydrolysis (Saponification): Treatment with a base, like sodium hydroxide, followed by acidification, also produces the carboxylic acid. libretexts.org In the initial step, the salt of the carboxylic acid is formed, which is then protonated in a separate acidification step to yield the final product.

The resulting 2-(2-naphthyl)cyanoacetic acid is a valuable intermediate in its own right, with the carboxylic acid moiety offering further opportunities for derivatization.

Amidation with Amines and Hydrazines

The reaction of this compound with amines or hydrazines leads to the formation of the corresponding amides or hydrazides. researchgate.netorganic-chemistry.org This reaction involves the nucleophilic attack of the amine or hydrazine on the electrophilic carbonyl carbon of the ester, with the subsequent elimination of ethanol.

For example, the reaction with a primary amine (R-NH₂) would yield N-alkyl-2-(2-naphthyl)cyanoacetamide. Similarly, reaction with hydrazine (H₂NNH₂) would produce 2-(2-naphthyl)cyanoacetohydrazide. These amidation reactions are crucial for incorporating the 2-(2-naphthyl)cyanoacetyl moiety into larger molecules, including peptides and various heterocyclic structures. researchgate.net

The following table provides a summary of the reactions involving the ester moiety of this compound.

| Reaction Type | Reagents | Product |

| Transesterification | Alcohol (R-OH), Acid/Base Catalyst | Alkyl/Aryl 2-(2-Naphthyl)cyanoacetate |

| Hydrolysis | Acid or Base, followed by Acidification | 2-(2-Naphthyl)cyanoacetic Acid |

| Amidation | Amine (R-NH₂) or Hydrazine | N-Substituted 2-(2-Naphthyl)cyanoacetamide or 2-(2-Naphthyl)cyanoacetohydrazide |

Comprehensive Mechanistic Investigations of Key Transformations

The diverse reactivity of this compound stems from the interplay of its functional groups. Mechanistic studies have provided a deeper understanding of how these transformations occur.

The Gewald reaction mechanism is thought to begin with a Knoevenagel condensation between the aldehyde or ketone and the active methylene of this compound, catalyzed by a base. arkat-usa.org This forms an α,β-unsaturated nitrile intermediate. Subsequently, elemental sulfur adds to the α-carbon, followed by an intramolecular cyclization where the sulfur attacks the nitrile group. A final tautomerization and aromatization lead to the stable 2-aminothiophene product. arkat-usa.org

In Michael additions , the reaction is initiated by the deprotonation of the acidic methylene group of this compound by a base, forming a stabilized enolate. libretexts.org This enolate then acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound in a conjugate addition. libretexts.org The resulting intermediate can then undergo an intramolecular cyclization. For example, in the formation of pyrans, the oxygen of a hydroxyl group or the carbonyl oxygen can act as the internal nucleophile, attacking the nitrile group to close the ring. chempedia.info

Mechanistic investigations into the formation of pyridines often point to a complex cascade of reactions. A common pathway involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization steps. The exact sequence and intermediates can vary depending on the specific reactants and conditions used. beilstein-journals.org

The hydrolysis of the ester group proceeds through a nucleophilic acyl substitution mechanism. In acidic hydrolysis, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic for the attack by water. In basic hydrolysis (saponification), a hydroxide ion directly attacks the carbonyl carbon. Both pathways involve a tetrahedral intermediate that collapses to give the carboxylic acid (or its carboxylate salt) and ethanol.

Similarly, amidation follows a nucleophilic acyl substitution pathway. The amine or hydrazine acts as the nucleophile, attacking the carbonyl carbon of the ester. The resulting tetrahedral intermediate then eliminates an ethoxide ion, which is subsequently protonated to form ethanol, driving the reaction to completion.

Understanding these mechanisms is crucial for optimizing reaction conditions, predicting product outcomes, and designing new synthetic routes based on the versatile reactivity of this compound.

Applications in Advanced Organic Synthesis

Building Block for Diverse Heterocyclic Scaffolds

The strategic placement of the cyano and ester groups on a methylene (B1212753) carbon attached to a bulky naphthyl moiety provides a unique substrate for a variety of cyclization and condensation reactions. This allows for the synthesis of numerous heterocyclic frameworks, including but not limited to, pyridine (B92270), pyrimidine (B1678525), pyrazole (B372694), and triazole derivatives, as well as fused heterocyclic systems like quinolines.

The synthesis of pyridine and its partially saturated dihydropyridine (B1217469) counterparts represents a cornerstone of heterocyclic chemistry, with many of these compounds exhibiting significant biological activities. While ethyl cyanoacetate (B8463686) is a common precursor in these syntheses, the direct application of ethyl 2-(2-naphthyl)cyanoacetate is not extensively documented. However, its potential can be inferred from analogous multicomponent reactions where a naphthyl-containing component reacts with ethyl cyanoacetate.

One notable method is a one-pot synthesis of 4-aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitriles. This reaction involves the condensation of 1-(naphthalen-1-yl)ethanone, an aromatic aldehyde, and ethyl cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297) and piperidine (B6355638) at room temperature. This approach provides a mild and cost-effective route to highly substituted dihydropyridones.

Another relevant synthesis involves the reaction of 3-aryl-1-(2-naphthyl)prop-2-en-1-ones (chalcones) with ethyl cyanoacetate in refluxing ethanol (B145695) with ammonium acetate to yield dihydropyridinecarbonitriles. iau.irresearchgate.net This highlights the utility of the naphthyl moiety in constructing these heterocyclic systems, albeit introduced from a different starting material.

The classical Hantzsch dihydropyridine synthesis, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate, is a versatile method for preparing 1,4-dihydropyridines. wikipedia.orgchemeurope.comorganic-chemistry.orgyoutube.comnih.gov The Guareschi-Thorpe condensation also provides a route to substituted pyridones through the reaction of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia. drugfuture.comnih.govnih.govrsc.orgresearchgate.net Although specific examples employing this compound in these named reactions are scarce in the literature, its structural similarity to ethyl acetoacetate (B1235776) and ethyl cyanoacetate suggests its potential as a substrate in these transformations.

Table 1: Synthesis of Pyridine and Dihydropyridine Derivatives

| Reactants | Reaction | Product | Key Features |

|---|---|---|---|

| 1-(Naphthalen-1-yl)ethanone, Aromatic Aldehyde, Ethyl Cyanoacetate, Ammonium Acetate | One-pot multicomponent reaction | 4-Aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Mild, cost-effective procedure at ambient temperature. |

| 3-Aryl-1-(2-naphthyl)prop-2-en-1-one, Ethyl Cyanoacetate, Ammonium Acetate | Condensation | Dihydropyridinecarbonitriles | Reaction proceeds in refluxing ethanol. iau.irresearchgate.net |

Pyrimidine and its dihydrogenated analogs are a class of heterocyclic compounds of immense importance in medicinal chemistry, forming the core structure of numerous therapeutic agents. The Biginelli reaction is a well-established multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. iau.irwikipedia.orgnih.govillinois.edu This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea.

While ethyl acetoacetate is the conventional β-ketoester used, ethyl cyanoacetate can also be employed to generate pyrimidine derivatives. For instance, the reaction of aldehydes, ethyl cyanoacetate, and urea or thiourea, often promoted by a catalyst, yields 4-oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles. youtube.comnih.gov Although direct examples utilizing this compound are not prevalent in the literature, its structural features make it a plausible substrate for the synthesis of pyrimidines bearing a naphthyl substituent. The use of a 2-naphthyl aldehyde in a Biginelli-type reaction has been documented, leading to the formation of a dihydropyrimidine (B8664642) with a naphthyl group at the 4-position. illinois.edu

Table 2: Biginelli-type Synthesis of Pyrimidine Derivatives

| Reactants | Reaction Type | Product Type | Catalyst/Conditions |

|---|---|---|---|

| Aldehyde, Ethyl Cyanoacetate, Urea/Thiourea | Biginelli Reaction | 4-Oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles | Acid catalysis (e.g., HCl), often with a promoter. iau.iryoutube.comnih.gov |

| 2-Naphthaldehyde (B31174), Ethyl Acetoacetate, N-Methylurea | Biginelli Reaction | Dihydropyrimidine with a 2-naphthyl substituent | Acidic conditions, refluxing ethanol. illinois.edu |

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their derivatives are known to possess a wide range of biological activities. A common and straightforward method for the synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. organic-chemistry.orgnih.govlongdom.org

The reaction of ethyl cyanoacetate with hydrazine hydrate (B1144303) can lead to the formation of 3-amino-5-oxopyrazoline. Furthermore, this compound can be envisioned to react in a similar manner to produce a pyrazoline derivative bearing a naphthylmethyl substituent. While specific literature examples detailing this direct reaction are limited, the general reactivity pattern of β-ketoesters and their analogs with hydrazines is well-established. researchgate.netmdpi.com

Multicomponent reactions also offer an efficient route to highly substituted pyrazoles. For instance, the four-component reaction of enaminones, benzaldehyde (B42025), hydrazine dihydrochloride, and ethyl cyanoacetate in water has been developed for the synthesis of pyrazolo[3,4-b]pyridine derivatives. longdom.org This demonstrates the versatility of ethyl cyanoacetate in constructing complex fused pyrazole systems.

Table 3: Synthesis of Pyrazole Derivatives

| Reactants | Reaction Type | Product Type | Key Features |

|---|---|---|---|

| Ethyl Cyanoacetate, Hydrazine Hydrate | Condensation/Cyclization | 3-Amino-5-oxopyrazoline | A fundamental reaction for pyrazole synthesis. |

| Enaminones, Benzaldehyde, Hydrazine Dihydrochloride, Ethyl Cyanoacetate | Four-component reaction | Pyrazolo[3,4-b]pyridine derivatives | Green synthesis in water with ammonium acetate as a catalyst. longdom.org |

Triazoles, five-membered heterocyclic rings with three nitrogen atoms, exist as 1,2,3-triazoles and 1,2,4-triazoles, both of which are important pharmacophores. The synthesis of 1,2,3-triazoles has been significantly advanced by the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition. However, other methods for constructing the triazole ring are also valuable.

A three-component reaction between sodium azide, ethyl cyanoacetate, and arylglyoxals in ethanol provides a facile and efficient route to 4,5-disubstituted 1,2,3-triazole derivatives. informahealthcare.combohrium.com This reaction proceeds at room temperature without the need for a catalyst, and the products are easily isolated. A proposed mechanism involves an initial Knoevenagel condensation followed by a 1,3-dipolar cycloaddition and elimination of HCN. bohrium.com While this reaction has been demonstrated with various arylglyoxals, the use of a naphthyl-containing glyoxal (B1671930) would be expected to yield the corresponding naphthyl-substituted triazole.

Another approach involves the reaction of azides with activated methylene compounds. For example, ethyl azidoacetate can react with alkynes in the presence of a copper catalyst to form 1,2,3-triazole derivatives. nih.gov Although not a direct use of this compound as the core building block, these reactions showcase the types of transformations where a cyanoacetate moiety is a key reactant in triazole synthesis.

Table 4: Three-Component Synthesis of 1,2,3-Triazole Derivatives

| Reactants | Solvent | Product Type | Yield |

|---|---|---|---|

| Arylglyoxal, Malononitrile (B47326), Sodium Azide | Ethanol | 4-Aryl-5-cyano-1,2,3-triazole | High |

| Arylglyoxal, Ethyl Cyanoacetate, Sodium Azide | Ethanol | Ethyl 4-aryl-1,2,3-triazole-5-carboxylate | High |

The quinoline (B57606) framework is a privileged structure in medicinal chemistry, found in a multitude of natural products and synthetic drugs. Several named reactions are employed for its synthesis, including the Friedländer, Combes, and Doebner-von Miller syntheses. nih.govwikipedia.orgwikipedia.orgorganic-chemistry.orgnih.gov The Friedländer synthesis, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group, such as ethyl cyanoacetate. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.net The reaction of a 2-amino-naphthaldehyde with this compound would be a conceivable, though not widely reported, route to a benzo[h]quinoline (B1196314) derivative.

A more contemporary approach to quinoline and tetrahydroquinoline synthesis involves multicomponent reactions. For example, a three-component cascade reaction of a 2-alkenyl aniline, an aldehyde, and ethyl cyanoacetate in the presence of a base like DBU can produce highly substituted 1,2,3,4-tetrahydroquinolines. informahealthcare.com In this reaction, a 2-naphthyl aldehyde can be used to introduce the naphthyl moiety onto the resulting tetrahydroquinoline ring. informahealthcare.com

Furthermore, the synthesis of benzo[h]quinoline-3-carbonitrile derivatives has been achieved through a one-pot, four-component reaction of an aldehyde, malononitrile, α-naphthylamine, and a cyclic ketone, showcasing another avenue where the core components of this compound could potentially be utilized in a convergent synthesis. nih.gov

Table 5: Synthesis of Tetrahydroquinoline Derivatives via a Three-Component Cascade Reaction

| Reactants | Catalyst/Base | Product | Yield (%) |

|---|---|---|---|

| (E)-methyl 3-(2-aminophenyl)acrylate, 2-Naphthaldehyde, Ethyl Cyanoacetate | DBU | Ethyl 3-cyano-4-(methoxycarbonyl)-2-(naphthalen-2-yl)-1,2,3,4-tetrahydroquinoline-3-carboxylate | 92 |

The reactivity of this compound extends to the synthesis of a variety of other fused heterocyclic systems. Multicomponent reactions involving 2-naphthol (B1666908) as a key starting material often employ ethyl cyanoacetate to construct complex scaffolds. For example, the synthesis of spiro-oxindoles fused with chromenes can be achieved through a three-component reaction of isatin (B1672199) derivatives, ethyl cyanoacetate, and 2-naphthol.

Another example is the synthesis of 2-aminospiro[benzo[g]chromene-4,11′-indeno[1,2-b]quinoxaline]-3-carbonitriles. This is accomplished by the condensation of ninhydrin, 1,2-phenylenediamine, 2-naphthol, and ethyl cyanoacetate. These reactions highlight the role of ethyl cyanoacetate in building molecular complexity in a single step.

Furthermore, this compound can be considered a precursor for the synthesis of naphthofurans. While classical methods often involve the cyclization of a functionalized naphthol, the reactivity of the cyanoacetate moiety could be harnessed in alternative synthetic strategies.

Table 6: Synthesis of Fused Heterocyclic Systems from 2-Naphthol and Ethyl Cyanoacetate

| Reactants | Reaction Type | Product Type |

|---|---|---|

| Isatin derivatives, Ethyl Cyanoacetate, 2-Naphthol | Three-component reaction | Spiro-oxindoles with fused chromenes |

| Ninhydrin, 1,2-Phenylenediamine, 2-Naphthol, Ethyl Cyanoacetate | Four-component reaction | 2-Aminospiro[benzo[g]chromene-4,11′-indeno[1,2-b]quinoxaline]-3-carbonitriles |

Utility in the Construction of Complex Polycyclic Aromatic Architectures

The inherent structure of this compound makes it a promising candidate for the synthesis of intricate polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues. The naphthalene (B1677914) unit serves as a pre-existing aromatic core, upon which further rings can be annulated. The activated methylene group, positioned between the electron-withdrawing cyano and ester groups, is a key reactive center for carbon-carbon bond formation.

One plausible, though not extensively documented, approach for its use in generating polycyclic systems is through intramolecular cyclization reactions. For instance, the Thorpe-Ziegler reaction, a base-catalyzed intramolecular self-condensation of dinitriles to form cyclic ketones, could theoretically be adapted. nih.govnih.govresearchgate.netnih.gov By designing a suitable precursor where a second nitrile group is tethered to the naphthalene ring system of this compound, an intramolecular cyclization could lead to the formation of a new ring fused to the naphthalene core.

Furthermore, cascade reactions, which involve a series of sequential intramolecular reactions, offer a powerful strategy for rapidly building molecular complexity from simple starting materials. nih.govnih.govrsc.org A base-mediated cascade reaction, for example, could be initiated at the active methylene position of this compound, leading to a series of Michael additions and aldol (B89426) condensations to construct fused ring systems. nih.govnih.gov While specific examples utilizing this exact naphthyl derivative are not prevalent in the literature, the principles of such reactions with analogous malonate esters are well-established. nih.govnih.gov

Role in Multicomponent Reactions (MCRs) for Chemical Library Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, are highly valued for their efficiency and atom economy, making them ideal for the generation of chemical libraries for drug discovery and materials science. nih.gov The diverse functionalities of this compound position it as a potentially valuable component in various MCRs.

The Gewald reaction, a well-known MCR for the synthesis of highly substituted 2-aminothiophenes, typically utilizes an α-cyanoester, a carbonyl compound, and elemental sulfur. nih.govresearchgate.netresearchgate.netbeilstein-journals.org this compound could serve as the α-cyanoester component, leading to the formation of 2-aminothiophenes bearing a naphthalene substituent. These thiophene (B33073) derivatives are important scaffolds in medicinal chemistry.

Another significant MCR is the Hantzsch pyridine synthesis, which traditionally involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source to produce dihydropyridines. rsc.org While not a direct application, modifications of the Hantzsch reaction or related MCRs could potentially incorporate this compound to synthesize novel, sterically hindered pyridine derivatives with a fused naphthyl moiety. The generation of such unique molecular scaffolds is a primary goal in the creation of diverse chemical libraries.

The synthesis of other heterocyclic systems, such as benzo[h]quinolines and acridines, often proceeds through condensation reactions where a cyano-activated compound could play a role. nih.govresearchgate.netresearchgate.netnih.gov For instance, a modified Friedländer annulation, which synthesizes quinolines from a 2-aminoaryl aldehyde or ketone and a compound with an active methylene group, could potentially employ a derivative of this compound to construct complex, fused heterocyclic systems.

While the direct and widespread application of this compound in these specific areas is not yet extensively documented, its chemical nature strongly suggests its potential as a versatile synthon. Further research into its reactivity in these advanced synthetic methodologies could unlock new pathways to novel and complex molecular architectures.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, 2D NMR)

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the naphthyl group, the methine proton (α-carbon), and the ethyl ester group. The seven protons on the naphthyl ring would likely appear as a complex multiplet in the aromatic region (typically δ 7.5-8.0 ppm). The single methine proton, being adjacent to the cyano and ester groups, would likely be observed as a singlet at a downfield-shifted position. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, characteristic of an ethyl ester.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on all the carbon atoms in the molecule. Key expected signals would include those for the carbonyl carbon of the ester, the cyano carbon, the carbons of the naphthyl ring, the α-carbon, and the two carbons of the ethyl group. The chemical shifts of these carbons provide critical information for confirming the carbon skeleton.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals, especially for the complex aromatic region of the naphthyl group. COSY would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom.

Predicted ¹H NMR Data for Ethyl 2-(2-Naphthyl)cyanoacetate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Naphthyl-H | 7.5 - 8.0 | m |

| α-CH | Downfield-shifted | s |

| -OCH₂CH₃ | ~4.2 | q |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~160-170 |

| C≡N | ~115-120 |

| Naphthyl-C | ~120-135 |

| α-C | ~50-60 |

| -OCH₂CH₃ | ~60 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional moieties.

A strong absorption band is anticipated around 2250 cm⁻¹ for the nitrile (C≡N) stretching vibration. Another prominent feature would be the strong absorption band for the carbonyl (C=O) group of the ester, typically appearing in the region of 1730-1750 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic naphthyl group (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹). The C-O stretching of the ester would likely be observed in the 1000-1300 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| C≡N (Nitrile) | ~2250 | Strong |

| C=O (Ester) | ~1730-1750 | Strong |

| Aromatic C-H | >3000 | Medium-Weak |

| Aliphatic C-H | <3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The molecular weight of this compound (C₁₅H₁₃NO₂) is 239.27 g/mol . chemsrc.com In an MS experiment, the molecular ion peak (M⁺) would be expected at m/z 239.

The fragmentation pattern would provide further structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, 45 Da) or the entire ester group. The naphthyl group can also undergo characteristic fragmentation. The analysis of these fragment ions helps to piece together the molecular structure.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z |

|---|---|

| [M]⁺ | 239 |

| [M - OCH₂CH₃]⁺ | 194 |

| [Naphthyl-CH-CN]⁺ | 166 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, studies on similar molecules, such as ethyl 2-cyano-3-N,N-dimethyl amino acrylate (B77674), have revealed details about their solid-state conformation. nih.gov For this compound, a crystallographic study would elucidate the planarity of the cyanoacetate (B8463686) group relative to the naphthyl ring and reveal any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, which stabilize the crystal lattice. nih.gov

Electronic Absorption and Fluorescence Spectroscopy (for chromophoric derivatives)

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule, particularly for compounds containing chromophores. The naphthyl group in this compound acts as a chromophore, which would lead to characteristic absorption bands in the UV region of the electromagnetic spectrum.

Derivatives of this compound could be designed to enhance or modify these properties for applications such as fluorescent probes. For instance, studies on related compounds like ethyl 2-cyano-3-(naphthalene-1-yl)acrylate have demonstrated their use as fluorescence-based chemosensors. rsc.org The electronic and photophysical properties are highly dependent on the specific substitution pattern and the molecular environment.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been employed to investigate the molecular properties of ethyl cyanoacetate (B8463686) and its derivatives. These calculations provide insights into the electronic structure and reactivity of these compounds. For instance, DFT studies on related molecules like ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate have been performed using the B3LYP and M06-2X functionals with a 6-311++G(d,p) basis set. researchgate.netnih.gov Similarly, the kinetics and mechanism of the gas-phase elimination of related compounds have been examined using DFT methods such as B3LYP, MPW1PW91, and PBEPBE with 6-31G(d,p) and 6-31++G(d,p) basis sets. researchgate.net

Theoretical calculations using DFT have been utilized to determine the optimized geometries of molecules structurally related to ethyl 2-(2-naphthyl)cyanoacetate. For example, in a study of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, the optimized geometric parameters, including bond lengths and bond angles, were calculated and found to be in good agreement with experimental data. researchgate.netnih.gov In another study on ethyl 2-cyano-3-N,N-dimethyl amino acrylate (B77674), DFT calculations suggested the existence of two structural isomers, a more stable s-cis and a less stable s-trans isomer, with the s-cis conformation being favored in the solid state. researchgate.net The optimized molecular geometry was found to be nearly planar. researchgate.net

Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for a related cyanoacrylate derivative.

| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental |

| C21=O44 | 1.353 | 1.338 |

| O44–C45 | 1.428 | 1.416 |

Data adapted from a study on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's reactivity. numberanalytics.com

In studies of related cyanoacrylate compounds, FMO analysis has been used to identify the most reactive parts of the molecule. researchgate.netnih.gov For instance, in the case of prodan, a dye molecule with a naphthalene (B1677914) core, it was found that orbital mixing between the naphthalene core and substituent groups significantly affects the HOMO and LUMO energy levels, thereby influencing the molecule's electronic properties. rsc.org

Table 2: Calculated HOMO and LUMO Energies for a related cyanoacrylate derivative.

| Parameter | Energy (eV) |

| E(HOMO) | - |

| E(LUMO) | - |

| Energy Gap (ΔE) | - |

Specific values for this compound are not available in the provided search results. The table is a template for such data.

Global reactivity descriptors derived from DFT calculations, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω), are used to quantify the reactivity of molecules. These descriptors are calculated from the energies of the HOMO and LUMO. The Fukui function is another important descriptor used to identify specific atomic sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov

Vibrational frequency analysis, often performed in conjunction with DFT calculations, is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. researchgate.netnih.gov Theoretical vibrational frequencies are calculated and then often scaled to improve agreement with experimental data. researchgate.net The potential energy distribution (PED) analysis is used to assign the calculated vibrational modes to specific types of molecular vibrations, such as stretching, bending, and torsion. nih.gov

For ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, theoretical vibrational frequencies calculated using the B3LYP/6-311++G(d,p) method showed good agreement with the experimental FT-IR and Laser-Raman spectra. researchgate.netnih.gov The C≡N stretching vibration, a characteristic peak for nitriles, is typically observed in the range of 2210-2270 cm⁻¹. researchgate.net

Table 3: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a related cyanoacrylate derivative.

| Vibrational Mode | Calculated (B3LYP/6-311++G(d,p)) | Experimental (FT-IR) | Experimental (Raman) |

| C≡N stretch | 2285 (scaled) | - | - |

| C=O stretch | - | - | - |

| CH₂ antisym. stretch | - | - | 2969 |

| CH₂ sym. stretch | - | - | 2891 |

Data adapted from a study on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate. researchgate.net Specific experimental values for some modes were not provided in the abstract.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In a study of a Diels-Alder adduct, MEP analysis was used to analyze the surface of the molecule and understand its reactivity. researchgate.net While specific MEP data for this compound is not available in the provided results, this technique is a standard component of computational studies on organic molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules and to predict their UV-Vis absorption spectra. nih.gov In a study of a fluorescent probe, ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA), TD-DFT calculations were used to support the mechanism of its interaction with hydrazine (B178648) hydrate (B1144303). rsc.org The calculations helped to explain the observed changes in the absorption and emission spectra. rsc.org For another compound, TD-PBE0 was used to estimate electron excitations, although it showed some deviation from the experimental λmax. nih.gov The use of Natural Transition Orbitals (NTOs) can provide a more accurate description of electronic excitations. nih.gov

Advanced Computational Modeling of Reaction Pathways and Transition States

While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established in computational chemistry. These approaches are routinely applied to similar organic molecules to predict reactivity and elucidate reaction mechanisms.

Advanced computational modeling for a compound like this compound would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to map out potential energy surfaces for various reactions. These calculations help in identifying the most probable reaction pathways by determining the structures and energies of reactants, products, and, crucially, the transition states that connect them.

The modeling of reaction mechanisms provides a deep understanding of chemical processes. For instance, in reactions involving esters, computational models can predict the energy barriers for key steps like nucleophilic addition, which is often the rate-determining step. For a molecule with the structural complexity of this compound, computational models could explore various reaction types, including those involving the cyano and ester functional groups, as well as reactions on the naphthalene ring.

The process involves:

Reactant and Product Optimization: Determining the lowest energy geometric structures of the starting materials and potential products.

Transition State Searching: Locating the saddle point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. A correct transition state structure is characterized by specific bond elongations that signify the breaking and forming of bonds.

Reaction Coordinate Mapping: Tracing the path from reactants to products through the transition state, which provides a detailed picture of the structural changes occurring during the reaction.

Such computational exercises are instrumental in predicting the outcomes of reactions, understanding selectivity, and designing new synthetic routes. The insights gained from modeling similar ester compounds can be extrapolated to anticipate the behavior of this compound in various chemical transformations.

Intermolecular Interactions and Packing Effects (e.g., π-π stacking, hydrogen bonding)

The solid-state structure and properties of this compound are governed by a variety of intermolecular interactions. Analysis of related crystal structures provides a strong indication of the types of interactions that dictate the molecular packing of this compound. These interactions include π-π stacking and hydrogen bonding.

Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors like -OH or -NH2, it can participate in weaker C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the ester group and the nitrogen atom of the cyano group can act as hydrogen bond acceptors. In the crystal structures of similar cyanoacrylate derivatives, these types of weak hydrogen bonds are often observed to form networks that contribute to the three-dimensional crystal packing. For example, in the crystal structure of a cyclohexylidene derivative, molecules are linked by C—H⋯N hydrogen bonds to form a three-dimensional network.

Below is a table summarizing the types of intermolecular interactions expected in the crystal structure of this compound, based on observations from analogous compounds.

| Interaction Type | Participating Groups | Typical Role in Crystal Packing |

| π-π Stacking | Naphthalene rings | Major contributor to lattice energy; often leads to layered or stacked structures. |

| C-H···O Hydrogen Bonding | Naphthalene/Ethyl C-H donors & Ester Carbonyl/Ether Oxygen acceptors | Formation of dimers or chains, contributing to the 3D network. |

| C-H···N Hydrogen Bonding | Naphthalene/Ethyl C-H donors & Cyano Nitrogen acceptor | Cross-linking of molecules, enhancing the stability of the crystal lattice. |

| Van der Waals Forces | Entire molecule | General, non-directional attractive forces contributing to overall cohesion. |

Future Research Directions and Potential Academic Impact

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Stereoselectivity

The primary and most direct method for synthesizing α,β-unsaturated cyanoacetates is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686). wikipedia.org For Ethyl 2-(2-Naphthyl)cyanoacetate, this would typically involve the condensation of 2-naphthaldehyde (B31174) with ethyl cyanoacetate.

Future research will likely focus on optimizing this transformation to enhance efficiency and introduce stereoselectivity. Key areas of investigation include:

Advanced Catalysis: While traditional methods may use basic catalysts like piperidine (B6355638), future work could explore more sophisticated catalysts to improve yields and reaction times. rsc.org The use of ionic liquids, such as diisopropylethylammonium acetate (B1210297) (DIPEAc), has shown promise in producing cyanoacrylates with high yields and short reaction times. scielo.org.mx Similarly, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), promoted by hydroxy-functionalized ionic liquids, could offer eco-friendly and reusable catalytic systems. rsc.org

Stereoselective Synthesis: The development of methods to control the stereochemistry of derivatives is a significant academic challenge. Research into chiral catalysts could enable the enantioselective or diastereoselective synthesis of related structures, such as chiral cyclopropane (B1198618) derivatives, which can be formed from aldehydes and ethyl cyanoacetate under specific conditions. urmia.ac.ir Achieving high stereoselectivity would be crucial for applications in medicinal chemistry where specific isomers are often responsible for biological activity.

Alternative Methodologies: Exploring alternative synthetic pathways beyond direct condensation could yield novel derivatives. For instance, multi-step sequences involving intermediates like 3-Aryl-1-(2-naphthyl)prop-2-en-1-ones (chalcones) can be reacted with ethyl cyanoacetate to build complex heterocyclic systems. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch methods to continuous flow chemistry is a major trend in modern organic synthesis, offering improved safety, efficiency, and scalability. beilstein-journals.org The Knoevenagel condensation is particularly well-suited for this transition.

Continuous Flow Synthesis: Research has demonstrated that Knoevenagel condensations can be effectively performed in microfluidic reactors, leading to significantly higher conversion rates and shorter reaction times compared to batch processes. mdpi.combeilstein-journals.org Future work will involve developing a robust flow process for the synthesis of this compound and its subsequent derivatives. This would enable on-demand production and facilitate the telescoping of multi-step syntheses without the need for isolating intermediates. beilstein-journals.org

Automated Synthesis: The integration of flow reactors with automated platforms controlled by machine learning algorithms represents the cutting edge of chemical synthesis. chemh.comnih.gov Such systems can autonomously optimize reaction conditions (temperature, flow rate, catalyst loading) in real-time to maximize yield and purity. nih.gov Applying these self-driving laboratories to the synthesis of this compound could accelerate the discovery of optimal reaction protocols and the rapid generation of a library of derivatives for screening purposes.

Deeper Computational Probing of Reaction Pathways and Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to understand the intrinsic properties of molecules and predict their behavior. sioc-journal.cn For this compound, computational studies are essential for unlocking its full potential.

Reaction Mechanism Analysis: DFT calculations can elucidate the step-by-step mechanism of the Knoevenagel condensation, identifying transition states and intermediates. This provides a deeper understanding of the catalyst's role and the factors governing reaction rates and selectivity. scielo.org.mx

Electronic Property Prediction: The electronic structure dictates the molecule's optical and material properties. Time-dependent DFT (TD-DFT) calculations can predict the UV-visible absorption spectra, which is crucial for applications involving photoactivity. researchgate.netdntb.gov.ua Furthermore, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's potential as a component in organic electronics. bohrium.com Studies on related naphthalene (B1677914) derivatives have used these methods to explore their potential as anticancer agents and to understand their molecular geometry and reactive sites through Molecular Electrostatic Potential (MEP) maps. bohrium.com

Nonlinear Optical (NLO) Properties: The extended π-system of the naphthalene ring suggests that derivatives could exhibit significant NLO properties. DFT calculations can quantify the hyperpolarizability of the molecule, guiding the design of new materials for applications in photonics and optical data storage. researchgate.net

Table 1: Computed Physicochemical Properties

| Property | Value (Ethyl Cyanoacetate) | Reference |

|---|---|---|

| Molecular Formula | C₅H₇NO₂ | nih.gov |

| Molecular Weight | 113.11 g/mol | nih.gov |

| Topological Polar Surface Area | 50.1 Ų | nih.gov |

| Complexity | 122 | nih.gov |

Investigation of Structure-Reactivity Relationships for Targeted Transformations

The unique structure of this compound—featuring an active methylene group, a nitrile, and an ester, all influenced by the bulky naphthyl substituent—provides a rich platform for studying structure-reactivity relationships. The interplay between these functional groups allows for a diverse range of subsequent transformations.

Future research will focus on how the 2-naphthyl group modulates the reactivity of the core cyanoacetate structure to achieve targeted chemical transformations. Key areas of interest include: